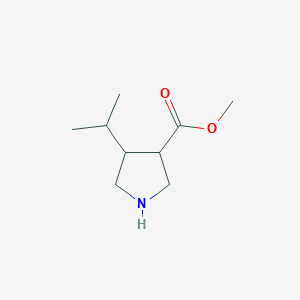![molecular formula C8H5F13O B13404974 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol CAS No. 872398-72-6](/img/structure/B13404974.png)
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol is a fluorinated organic compound characterized by the presence of perfluorohexyl groups and isotopic labeling with deuterium (2H) and carbon-13 (13C)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol typically involves the reaction of perfluorohexyl iodide with isotopically labeled ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere, such as argon, to prevent unwanted side reactions. The mixture is stirred at a constant temperature, usually around 30°C, to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding perfluorohexyl carboxylic acids.
Reduction: Reduction reactions can convert the compound into perfluorohexyl alkanes.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Perfluorohexyl carboxylic acids.
Reduction: Perfluorohexyl alkanes.
Substitution: Various substituted perfluorohexyl derivatives.
Applications De Recherche Scientifique
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.
Biology: Investigated for its potential use in studying biological processes involving fluorinated compounds.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the development of advanced materials, including non-stick coatings and fire-resistant fabrics
Mécanisme D'action
The mechanism of action of 2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with lipid membranes, potentially altering their properties. Additionally, its isotopic labeling makes it a valuable tool for tracing metabolic pathways and studying molecular interactions in various systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Perfluorohexyl-[1,2-13C2]-ethanoic acid: A related compound with similar fluorinated groups but different functional groups.
Perfluorohexyloctane: Another fluorinated compound used in ophthalmology for treating dry eye disease.
Uniqueness
2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol is unique due to its specific isotopic labeling, which enhances its utility in NMR spectroscopy and other analytical techniques. Its combination of fluorinated and isotopically labeled groups makes it a versatile compound for various research applications .
Propriétés
Numéro CAS |
872398-72-6 |
|---|---|
Formule moléculaire |
C8H5F13O |
Poids moléculaire |
368.10 g/mol |
Nom IUPAC |
1,1-dideuterio-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro(1,2-13C2)octan-1-ol |
InChI |
InChI=1S/C8H5F13O/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h22H,1-2H2/i1+1,2+1D2 |
Clé InChI |
GRJRKPMIRMSBNK-CKAPDXAHSA-N |
SMILES isomérique |
[2H][13C]([2H])([13CH2]C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
SMILES canonique |
C(CO)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


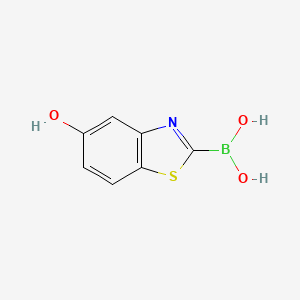

![1,4-Bis[1-(4-fluorophenyl)-2,2-difluoroeth-1-enyl]benzene](/img/structure/B13404908.png)
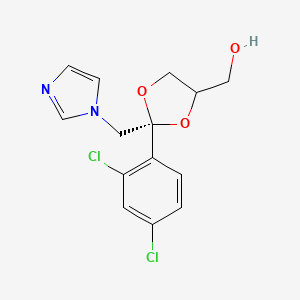
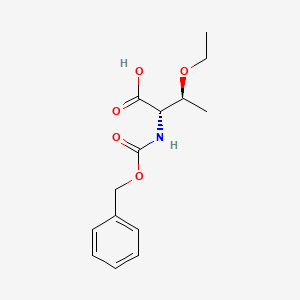
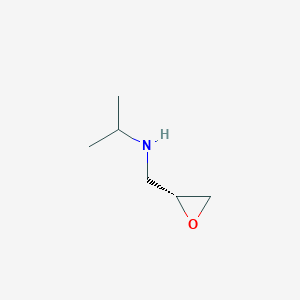
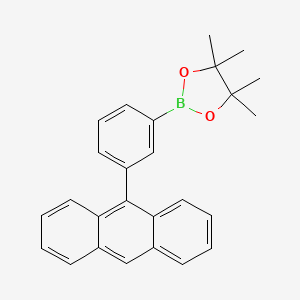


![N6-(4,5-Dihydro-4,4-dimethyl-2-thiazolyl)-N4-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4,6-quinazolinediamine](/img/structure/B13404942.png)
![4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13404946.png)
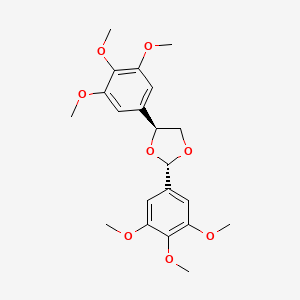
![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)
